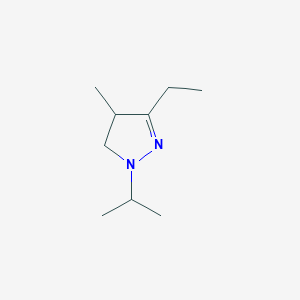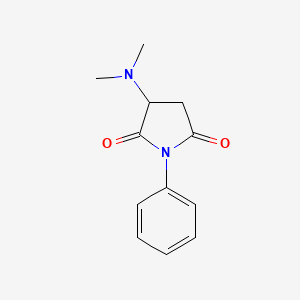
2,5-Pyrrolidinedione, 3-(dimethylamino)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a dimethylamino group and a phenyl group attached to a pyrrolidine ring, which also contains two keto groups at positions 2 and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione typically involves the reaction of dimethylamine with a suitable precursor, such as a phenyl-substituted pyrrolidine-2,5-dione. One common method involves the use of dimethylformamide dimethyl acetal as a reagent, which reacts with para-methylacetophenone or para-nitroacetophenone to form the desired product . The reaction is usually carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(dimethylamino)-1-propylamine: This compound is structurally similar but lacks the phenyl group and the keto groups present in 3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione.
4-dimethylaminopyridine: Another related compound, which has a pyridine ring instead of a pyrrolidine ring.
Uniqueness
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione is unique due to the presence of both the dimethylamino and phenyl groups, as well as the keto groups on the pyrrolidine ring. These structural features confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
112291-07-3 |
|---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(dimethylamino)-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)10-8-11(15)14(12(10)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI-Schlüssel |
OGPABNIXKANOSG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CC(=O)N(C1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


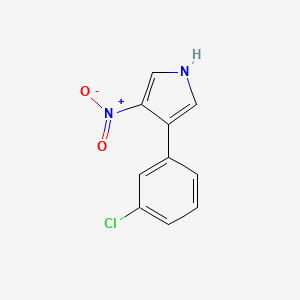
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)

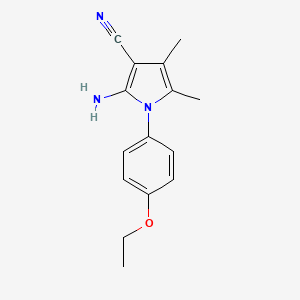
![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)
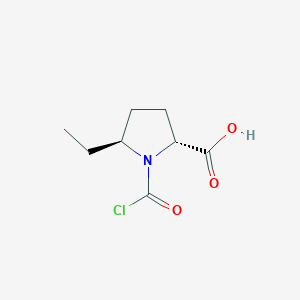
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12874481.png)
![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)

![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)


